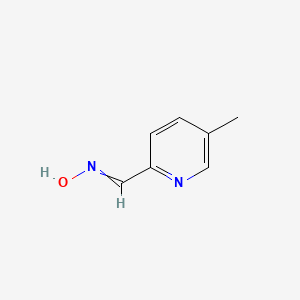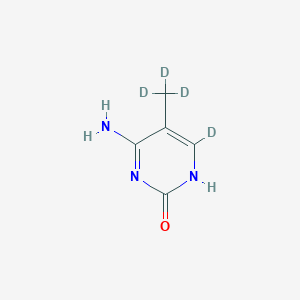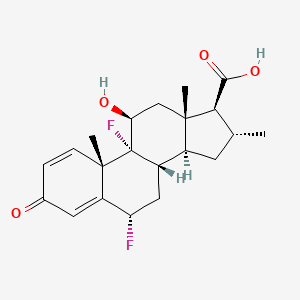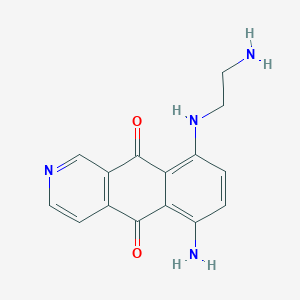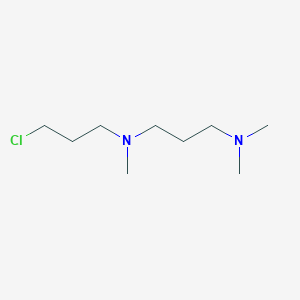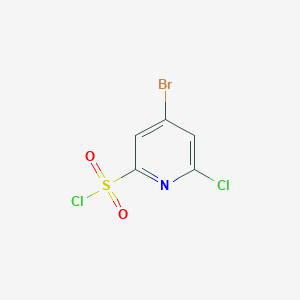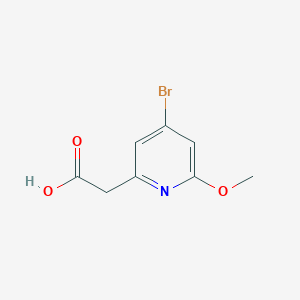
(4-Bromo-6-methoxypyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-6-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methoxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxypyridin-2-ylacetic acid using bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine being added slowly to the reaction mixture to ensure controlled bromination.
Another approach involves the use of the Hell-Volhard-Zelinsky reaction, where the acetic acid derivative is treated with phosphorus tribromide and bromine to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
(4-Bromo-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include de-brominated pyridine derivatives or reduced pyridine rings.
科学研究应用
(4-Bromo-6-methoxypyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of (4-Bromo-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
2-(6-Bromo-3-methoxypyridin-2-yl)acetic acid: Similar structure but with the methoxy group at a different position.
Uniqueness
(4-Bromo-6-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
2-(4-bromo-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI 键 |
WJNQFSMCLCVBBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=N1)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


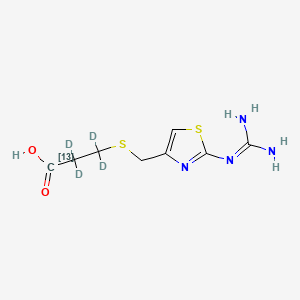
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
